2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide
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Overview
Description
2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide is a synthetic organic compound belonging to the class of diphenylethers. These compounds are characterized by the presence of two benzene rings linked through an ether group. This compound is notable for its complex structure, which includes a tetrahydropyran ring, a benzenesulfonyl group, and a hydroxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable sulfonyl chloride to form the 4-chloro-phenoxybenzenesulfonyl intermediate.
Cyclization: The intermediate undergoes cyclization with tetrahydropyran under acidic conditions to form the tetrahydropyran ring.
Hydroxyacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of collagenase, an enzyme involved in the breakdown of collagen in connective tissues.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide involves its interaction with molecular targets such as collagenase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of collagen. This inhibition is crucial for potential therapeutic applications in conditions involving excessive collagen degradation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-Methylphenoxyacetic Acid: A phenoxy herbicide with a simpler structure.
2,4-Dichlorophenoxyacetic Acid: Another phenoxy herbicide known for its use in agriculture.
Uniqueness
2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide is unique due to its complex structure, which includes multiple functional groups and a tetrahydropyran ring. This complexity allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20ClNO6S |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[4-[4-(4-chlorophenoxy)phenyl]sulfonyloxan-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)19(13-18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) |
InChI Key |
QOPFTBAEAJQKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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